Chain-Length-Dependent Melting Point: Melissate (C30:0) vs. Montanic Acid (C28:0) and Lacceroic Acid (C32:0)
The melting point of very-long-chain fatty acids increases predictably with carbon chain length. Melissate (C30:0) has a reported melting point of 92-94 °C . Its closest analogs, montanic acid (C28:0) and lacceroic acid (C32:0), exhibit different melting points, underscoring the unique thermal behavior conferred by its specific chain length .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 92-94 °C |
| Comparator Or Baseline | Montanic acid (C28:0): 87-91 °C; Lacceroic acid (C32:0): 95-96 °C |
| Quantified Difference | Approximately +1 to +5 °C vs. C28:0; -1 to -3 °C vs. C32:0 |
| Conditions | Standard laboratory conditions as reported in chemical catalogs and literature . |
Why This Matters
This distinct melting point is critical for researchers formulating materials, studying lipid phase transitions, or using melissate as a physical reference standard, ensuring correct identification and experimental control.
